molecular formula C9H7NO B8188741 3-Vinyl-benzo[d]isoxazole

3-Vinyl-benzo[d]isoxazole

Cat. No.: B8188741
M. Wt: 145.16 g/mol
InChI Key: OPRRRLHKQRVUPA-UHFFFAOYSA-N
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Description

3-Vinyl-benzo[d]isoxazole (CAS 60117-77-3) is a versatile benzisoxazole derivative designed for research and development applications . The benzo[d]isoxazole scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several therapeutic agents due to its ability to interact with diverse biological targets . This scaffold is found in FDA-approved drugs including the antipsychotic risperidone and the anticonvulsant zonisamide . Researchers are actively exploring novel benzo[d]isoxazole derivatives for their potential as anticancer agents , antimicrobials , anti-inflammatory compounds , and as inhibitors of emerging targets like Hypoxia-Inducible Factor (HIF-1α) . The vinyl substituent on the 3-position of this particular compound provides a reactive handle for further chemical modification, making it a valuable intermediate for synthetic chemistry. It can undergo various reactions such as polymerization, cross-coupling, or addition chemistry, allowing researchers to create diverse chemical libraries for structure-activity relationship (SAR) studies or to conjugate the bioactive benzisoxazole core to other molecular platforms . This compound is offered For Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethenyl-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-8-7-5-3-4-6-9(7)11-10-8/h2-6H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRRRLHKQRVUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NOC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-benzo[d]isoxazole typically involves the cycloaddition of nitrile oxides to unsaturated compounds. One common method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a vinyl-substituted benzene derivative . This reaction can be catalyzed by various metal catalysts such as copper(I) or ruthenium(II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Vinyl-benzo[d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
3-Vinyl-benzo[d]isoxazole serves as a crucial building block for synthesizing more complex organic molecules. Its vinyl group enhances reactivity, allowing for various functionalization reactions. Common synthetic routes include:

  • Cycloaddition Reactions: The compound can participate in 1,3-dipolar cycloaddition reactions with nitrile oxides, leading to the formation of diverse derivatives.
  • Electrophilic Substitution: The benzene ring can undergo electrophilic substitution, facilitating the introduction of different substituents.

Table 1: Common Reactions of this compound

Reaction TypeDescriptionMajor Products
OxidationVinyl group oxidation3-Formyl-benzo[d]isoxazole
ReductionIsoxazole ring reduction3-Amino-benzo[d]isoxazole
Electrophilic SubstitutionSubstitution on the benzene ringVarious substituted derivatives

Biological Applications

Antimicrobial and Anticancer Activities
Research has indicated that derivatives of benzo[d]isoxazole, including this compound, exhibit promising antimicrobial and anticancer properties. For instance, studies have demonstrated that certain benzo[d]isoxazole derivatives inhibit hypoxia-inducible factor (HIF-1α), a key regulator in cancer progression.

  • Case Study: HIF-1α Inhibition
    A study synthesized several benzo[d]isoxazole derivatives and evaluated their inhibitory effects on HIF-1α transcription in HEK293T cells. The most potent compounds showed IC50 values around 25 nM under hypoxic conditions, indicating strong potential for anticancer applications .

Mechanism of Action
The mechanism by which this compound exerts its biological effects is linked to its interaction with various molecular targets. The isoxazole ring can modulate enzyme activity, while the vinyl group may form reactive intermediates that interact with biological macromolecules.

Medicinal Applications

Drug Development Potential
this compound is being explored for its potential use in drug development due to its analgesic, anti-inflammatory, and anticonvulsant properties. Its ability to act on multiple biological pathways makes it a candidate for developing new therapeutic agents.

  • Case Study: Analgesic Activity
    Research has shown that certain derivatives of benzo[d]isoxazole exhibit significant analgesic effects comparable to established pain relievers. For example, compounds derived from this scaffold were tested for their analgesic properties and demonstrated efficacy in pain models .

Industrial Applications

Material Science
In addition to its applications in biology and medicine, this compound is utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for the design of materials suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-Vinyl-benzo[d]isoxazole involves its interaction with various molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The vinyl group can undergo further chemical transformations, leading to the formation of reactive intermediates that can interact with biological macromolecules . The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include 3-Methyl-benzo[d]isoxazole, 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, and substituted oxazoles. The table below highlights their physicochemical differences:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Log P (Predicted)
3-Vinyl-benzo[d]isoxazole C₉H₇NO 145.16 Vinyl (C=C) at C3 ~2.1
3-Methyl-benzo[d]isoxazole C₈H₇NO 133.15 Methyl at C3 ~1.8
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole C₁₂H₁₃FN₂O 220.25 Fluoro at C6, piperidinyl at C3 ~1.5
Oxazole C₃H₃NO 69.06 N/A ~0.5

Pharmacological Activity

Antimicrobial and Antiviral Effects:
  • This compound: Limited direct data, but its structural analogs (e.g., 6-Fluoro derivatives) exhibit potent antimicrobial activity against Gram-positive bacteria (MIC: 0.5–2 µg/mL) and fungi, surpassing standards like ciprofloxacin in some cases .
  • 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole : Demonstrates neuroleptic activity comparable to haloperidol, with blood-brain barrier permeability (Log PS*fu,brain ≈ -3.0) similar to antipsychotic drugs .
  • Isoxazole-based PTP inhibitors : Exhibit picomolar potency in mitochondrial models, outperforming cyclosporin A (CsA) by 10,000-fold .
  • Oxadiazole analogs : Less effective than isoxazoles against influenza M2 proton channels (EC₅₀ >1 µM vs. <1 µM for isoxazoles) .
Immunomodulatory Properties:

Isoxazole derivatives, including 3-substituted variants, show dual immunosuppressive and anti-inflammatory effects. For example, certain derivatives inhibit TNF-α production at IC₅₀ values of 0.1–5 µM, rivaling dexamethasone .

Pharmacokinetic Profiles

Parameter This compound 6-Fluoro-3-(piperidin-4-yl) Analog Oxazole Derivatives
BBB Permeability Moderate (predicted) High (Log PS*fu,brain: -3.0) Low
Metabolic Stability High (vinyl group resists oxidation) Moderate (piperidinyl metabolism) Low
Solubility Low (log P ~2.1) Moderate (log P ~1.5) High

The vinyl group may enhance metabolic stability but reduce solubility compared to polar substituents like piperidinyl .

Biological Activity

3-Vinyl-benzo[d]isoxazole is a heterocyclic compound recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound consists of a five-membered isoxazole ring fused to a benzene ring with a vinyl group at the third position. The unique structure contributes to its reactivity and interaction with various biological targets.

Property Description
Molecular Formula C₉H₉N₃O
Molar Mass 161.18 g/mol
Chemical Structure Structure

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole ring can modulate the activity of these targets, while the vinyl group can undergo further chemical transformations, leading to reactive intermediates that interact with biological macromolecules .

Key Mechanisms:

  • Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacts with receptors, influencing signal transduction pathways.
  • Antimicrobial Activity : Demonstrated potential against various bacterial strains.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Properties

Studies indicate that this compound exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, it has been shown to reduce the expression of vascular endothelial growth factor (VEGF), a key player in tumor angiogenesis .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In vitro studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Analgesic and Anti-inflammatory Effects

Research into the analgesic and anti-inflammatory properties indicates that this compound may provide relief from pain and inflammation through modulation of inflammatory pathways .

Case Studies

  • Study on Anticancer Activity :
    • A study demonstrated that this compound inhibited the proliferation of HT1080 fibrosarcoma cells with an IC50 value of approximately 25 nM. The compound significantly reduced VEGF mRNA expression under hypoxic conditions .
  • Antimicrobial Evaluation :
    • In a comparative study against standard antibiotics, this compound showed comparable efficacy against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative antimicrobial agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

Compound Biological Activity IC50 Value (nM)
This compoundAnticancer, Antimicrobial~25
3-Methyl-benzo[d]isoxazoleModerate anticancer activity~50
3-Phenyl-benzo[d]isoxazoleLower antimicrobial activity~100

Q & A

Q. What are the established synthetic protocols for 3-vinyl-benzo[d]isoxazole derivatives, and how are reaction conditions optimized?

The synthesis typically involves cycloaddition or condensation reactions. For example, substituted benzaldehydes react with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Alternative methods include nitro compound reactions with aldehydes/ketones, where cycloaddition intermediates form polysubstituted isoxazoles under varying conditions (e.g., solvent polarity, temperature) . Flow chemistry has recently improved yields (e.g., 70–85%) and selectivity by enabling precise control of reaction parameters like residence time and temperature .

Q. How are this compound derivatives characterized structurally and spectroscopically?

Characterization combines NMR (e.g., 1^1H and 13^13C for vinyl and aromatic protons), IR (C=N/C-O stretching at 1600–1650 cm1^{-1}), and mass spectrometry (molecular ion peaks matching calculated weights, e.g., C7_7H5_5NO for benzisoxazole core) . High-resolution rotational spectroscopy can resolve photodissociation pathways, identifying products like HCN and CO in gas-phase studies . Computational validation via DFT calculations (e.g., B3LYP/6-31G*) is used to predict vibrational modes and electronic transitions .

Advanced Research Questions

Q. How do substituents at the 3-position of benzo[d]isoxazole modulate biological activity, particularly in anticancer applications?

Substituent position and electronegativity critically influence activity. For instance, 3-(4-chlorophenyl) derivatives exhibit semi-competitive inhibition of glutathione reductase (GR) with IC50_{50} = 0.059 mM, while the 5-substituted analog shows 50% lower potency, highlighting steric and electronic effects . In anticancer studies, fluorophenyl substitutions enhance HDAC inhibition (e.g., IC50_{50} = 1.2 µM against HepG2) by improving hydrogen bonding with catalytic zinc ions . Quantitative structure-activity relationship (QSAR) models correlate logP values (<3.5) with improved cellular uptake .

Q. What computational strategies predict reaction pathways and intermediates in isoxazole functionalization?

Quantum-chemical calculations (e.g., M06-2X/cc-pVTZ) model intermediates like isoxazolium N-ylides, revealing activation barriers (~25 kcal/mol) for ring-opening to form 2H-1,3-oxazines . Machine learning models (e.g., differential reaction fingerprinting, DRFP) predict yields of isoxazole syntheses with ±15% accuracy by training on datasets of >10,000 reactions, though performance drops for low-yield (<20%) transformations .

Q. How do solvent systems and catalysts influence regioselectivity in vinyl-isoxazole coupling reactions?

Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution at the 5-position, while nonpolar solvents (toluene) promote electrophilic substitution at the 4-position . Amine catalysts (e.g., piperidine) enhance Knoevenagel condensations for vinyl group introduction, achieving >80% regioselectivity in microwave-assisted reactions . Contradictions arise in nitro-aldol reactions, where excess nitroethane shifts selectivity from 3,5-disubstituted to 3,4,5-trisubstituted isoxazoles .

Q. What methodologies resolve contradictions in reported bioactivity data for isoxazole derivatives?

Meta-analyses of enzyme inhibition studies require normalizing assay conditions (e.g., pH, substrate concentration). For example, GR inhibition by 3-aryl isoxazoles varies by buffer (phosphate vs. Tris-HCl), altering IC50_{50} values by 30% . Orthogonal assays (e.g., fluorescence polarization vs. calorimetry) validate binding modes, while molecular docking (AutoDock Vina) reconciles discrepancies in SAR by simulating ligand-enzyme interactions .

Methodological Considerations

  • Synthetic Optimization : Use flow reactors for exothermic reactions (e.g., nitrations) to avoid thermal degradation .
  • Analytical Validation : Cross-reference HRMS with isotopic pattern simulations (e.g., m/z 119.121 for C3_3H3_3NO) to confirm purity .
  • Biological Assays : Include positive controls (e.g., cisplatin in cytotoxicity tests) and account for isoxazole photolability by shielding reactions from UV light .

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